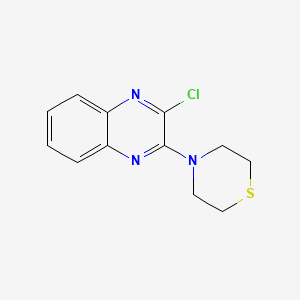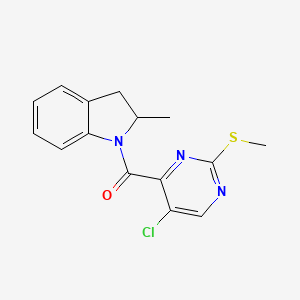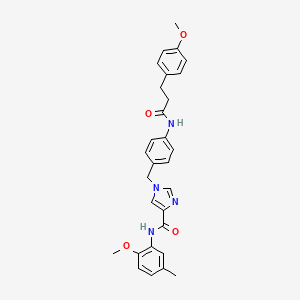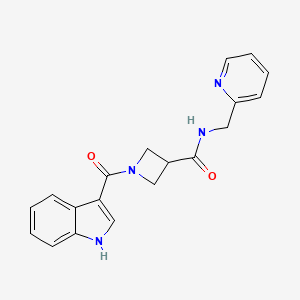
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CFOP, is a pyrimidine-based compound that has gained significant attention in scientific research. CFOP is a promising drug candidate due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and immune response. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This compound also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, this compound has been reported to inhibit the activity of Janus kinase/signal transducer and activator of transcription signaling pathway, which is involved in immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic proteins. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, this compound suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B. This compound has also been reported to have immunomodulatory effects by suppressing the activity of Janus kinase/signal transducer and activator of transcription signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. This compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide research. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective this compound analogs with improved pharmacokinetic properties. Moreover, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Finally, the elucidation of the crystal structure of this compound bound to its target proteins could provide valuable insights into its mechanism of action and aid in the rational design of more potent analogs.
Méthodes De Synthèse
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2,4-dichloro-5-fluoropyrimidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran-2-one in the presence of triethylamine and acetic anhydride to yield this compound. Other methods involve the use of different starting materials and reagents, such as 4-chloro-2-fluorobenzaldehyde and ethyl 6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Applications De Recherche Scientifique
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKYAOGHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2427446.png)
![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427450.png)


![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)


![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)